molecular formula C12H9N3O B1677136 Milrinone CAS No. 78415-72-2

Milrinone

Número de catálogo B1677136
Número CAS: 78415-72-2
Peso molecular: 211.22 g/mol
Clave InChI: PZRHRDRVRGEVNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Milrinone, sold under the brand name Primacor, is a pulmonary vasodilator used in patients who have heart failure . It is a phosphodiesterase 3 inhibitor that works to increase the heart’s contractility and decrease pulmonary vascular resistance . Milrinone also works to vasodilate which helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action .


Synthesis Analysis

For industrial purposes, milrinone is synthesized by condensation of cyanoacetamide with 4-dimethylamino .


Molecular Structure Analysis

The newly synthesized compounds’ structure were determined using a variety of techniques, including 1 H NMR, 13 C NMR, mass spectrum, infrared spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Milrinone is effective in the treatment of chronic congestive heart failure, but its safety and efficacy in patients with acute heart failure (AHF) after acute myocardial infarction (AMI) have not been systematically evaluated . Treatment with milrinone may be safe and effective for patients with AHF after AMI .


Physical And Chemical Properties Analysis

A physicochemical property analysis revealed that the synthesized molecular solid exhibits higher solubility than the parent form .

Aplicaciones Científicas De Investigación

1. Impact on Mortality in Chronic Heart Failure

Milrinone, a phosphodiesterase inhibitor, was studied for its effects on patients with severe chronic heart failure. Unfortunately, it was associated with an increase in mortality and cardiovascular mortality, especially in patients with severe symptoms. This finding is critical in understanding the risks associated with long-term therapy in heart failure patients (Packer et al., 1991).

2. Role in Cardiac Surgery

Milrinone has been used during cardiac surgery to aid in separation from cardiopulmonary bypass, especially in patients with pre-existing left ventricular dysfunction. It showed a sustained improvement in cardiac function, thereby reducing the need for beta-agonist therapy (Lobato et al., 1998).

3. Pharmacokinetics in Cardiac Surgery

The pharmacokinetics of intravenous milrinone in patients undergoing cardiac surgery was investigated. Understanding the pharmacokinetics is crucial for effective application in treating ventricular dysfunction post-surgery (Bailey et al., 1994).

4. Intravenous Infusions in Congestive Heart Failure

A study evaluated the clinical effectiveness and safety of sustained intravenous infusions of milrinone in patients with severe congestive heart failure. The study highlighted the dose-dependent responses and underlined its potential in managing severe heart failure conditions (Anderson et al., 1987).

5. Dynamics in Neutral Water

Research on the ultrafast processes of milrinone in neutral water provided insights into its interaction with water, crucial for understanding its stability and related phenomena. This study is significant for comprehending the drug's behavior under physiological conditions (Gil & Douhal, 2006).

6. Use in Severe Congestive Heart Failure

Milrinone's efficacy was also studied in patients with severe congestive heart failure. The research focused on its inotropic potency and its potential for long-term treatment of congestive heart failure (Baim et al., 1983).

7. Electrophysiologic Effects

Milrinone's electrophysiologic effects were explored in canine Purkinje fibers. This study is important for understanding its impact on conduction, reflection, and automaticity in cardiac tissues, which can inform its use in arrhythmias (Davidenko & Antzelevitch, 1984).

8. Biochemical Mechanisms

Research into the biochemical mechanisms of milrinone's inotropic effect adds valuable information to our understanding of its action at the cellular level, particularly its impact on phosphodiesterase inhibition and cyclic AMP accumulation (Earl et al., 1986).

Direcciones Futuras

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . In the future, patients with advanced heart failure (HF) may no longer need chronic indwelling catheters to receive intravenous (IV) inotropic therapy .

Propiedades

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHRDRVRGEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023324
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/mL, 2.09e-01 g/L
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Milrinone

CAS RN

78415-72-2
Record name Milrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78415-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milrinone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name milrinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Milrinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The process according to claim 1 where 4-pyridinylmethyl methyl ketone and ethoxymethylenemalononitrile are refluxed in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another of its aspects the invention resides in the process which comprises reacting 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II with cyanoacetamide or malonamide in the presence of a condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, where R, R', PY and Q have the meanings given for formula III. In preferred embodiments 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of sodium methoxide and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4 where 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of at least a molar equivalent quantity of sodium hydroxide per mole of cyanoacetamide in methanol and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone
Reactant of Route 2
Milrinone
Reactant of Route 3
Reactant of Route 3
Milrinone
Reactant of Route 4
Reactant of Route 4
Milrinone
Reactant of Route 5
Reactant of Route 5
Milrinone
Reactant of Route 6
Reactant of Route 6
Milrinone

Citations

For This Compound
43,400
Citations
RA Young, A Ward - Drugs, 1988 - Springer
… In studies comparing captopril with milrinone it was observed that milrinone increases … which was not observed with milrinone, whereas milrinone produced greater improvement in …
Number of citations: 113 link.springer.com
WS Colucci - American Heart Journal, 1991 - Elsevier
The myocardial effects of milrinone are mediated through inhibition of myocardial phosphodiesterase III. This inhibition results in accumulation of cyclic adenosine monophosphate and …
Number of citations: 88 www.sciencedirect.com
JB Shipley, D Tolman, A Hastillo, ML Hess - The American journal of the …, 1996 - Elsevier
… In several clinical trials, it was shown that milrinone not only produces … Milrinone is a water soluble compound that may be administered either orally or intravenously. When milrinone is …
Number of citations: 144 www.sciencedirect.com
M Packer, JR Carver, RJ Rodeheffer… - … England Journal of …, 1991 - Mass Medical Soc
… with milrinone, we conducted the Prospective Randomized Milrinone Survival Evaluation (PROMISE). The primary objective of this trial was to determine the effect of milrinone on the …
Number of citations: 642 www.nejm.org
, … Trial of Intravenous Milrinone for Exacerbations of … - Jama, 2002 - jamanetwork.com
… did not differ significantly between patients given milrinone (6 days) compared with placebo … frequently in patients who received milrinone. The milrinone and placebo groups did not …
Number of citations: 344 jamanetwork.com
R DiBianco, R Shabetai, W Kostuk… - … England Journal of …, 1989 - Mass Medical Soc
… We conclude that milrinone significantly … , milrinone or the combination of milrinone and digoxin offered no advantage over digoxin alone. Furthermore, our data suggest that milrinone …
Number of citations: 653 www.nejm.org
R Mathew, P Di Santo, RG Jung… - … England Journal of …, 2021 - Mass Medical Soc
… with cardiogenic shock to receive milrinone or dobutamine in a … Preference is often given to using milrinone in patients with … efficacy and safety of milrinone and dobutamine in patients …
Number of citations: 138 www.nejm.org
JH Levy, JM Bailey, GM Deeb - The Annals of thoracic surgery, 2002 - Elsevier
… including milrinone … 1 , milrinone increases stroke volume index and left ventricular velocity of circumferential fiber shortening after weaning from cardiopulmonary bypass. Milrinone has …
Number of citations: 112 www.sciencedirect.com
…, European Milrinone Multicenter Trial Group - Journal of cardiothoracic …, 2001 - Elsevier
Objective: To compare the hemodynamic effects, efficacy, and safety of intravenous milrinone (M), 50 μg/kg during 10 minutes followed by 0.5 μg/kg/min, with intravenous dobutamine (D…
Number of citations: 193 www.sciencedirect.com
DS Baim, WS Colucci, ES Monrad, HS Smith… - Journal of the American …, 1986 - Elsevier
… function and absence of clinical improvement after 1 month of milrinone therapy. … milrinone doses during long-term follow-up than did those who died suddenly. Thus, although milrinone …
Number of citations: 284 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.